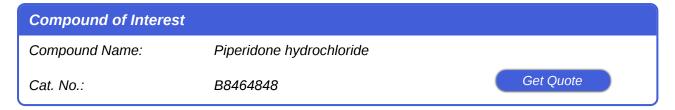


An In-depth Technical Guide to Piperidone Hydrochloride: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **piperidone hydrochloride**, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, synthesis, and its crucial role as a precursor in the synthesis of various high-value molecules, including the potent analgesic, fentanyl.

Core Chemical and Physical Data

Piperidone hydrochloride is commercially available in both anhydrous and monohydrate forms. The key quantitative data for these forms are summarized below for easy reference and comparison.



| Property | 4-Piperidone Hydrochloride (Anhydrous) | 4-Piperidone Monohydrate Hydrochloride |
|-------------------|--|---|
| CAS Number | 41979-39-9[1][2] | 40064-34-4[3][4][5] |
| Molecular Formula | C₅H∍NO·HCI[2][6] | C₅H ₉ NO·HCl·H ₂ O[5] |
| Molecular Weight | 135.59 g/mol [2][7] | 153.61 g/mol [5][8][9][10] |
| Appearance | White to off-white crystalline powder[6] | White to yellow to orange powder/crystal[4] |
| Melting Point | 94-96 °C[5] | |
| Synonyms | 4-Oxopiperidine hydrochloride[1][6] | 4,4-Piperidinediol hydrochloride[4][5] |

Synthetic Protocols

The synthesis of 4-**piperidone hydrochloride** and its derivatives has been approached through various methods. A common strategy involves the Dieckmann condensation of aminodicarboxylate esters, a multi-step process that requires careful control of reaction conditions. Another approach involves the catalytic hydrogenation of pyridine to produce 4-piperidone, which is then treated with hydrochloric acid.[11]

A general synthetic pathway to N-substituted 4-piperidones often starts from 4-piperidone monohydrate hydrochloride. The nitrogen of the piperidine ring can be functionalized through nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.[7] Protecting the piperidine nitrogen with groups such as tert-butoxycarbonyl (Boc) is a common strategy to control reactivity during multi-step syntheses.[7]

Below is a generalized workflow for the synthesis and derivatization of 4-piperidone.



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Synthetic overview of 4-piperidone hydrochloride and its derivatives.

Experimental Protocol: Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride

4-**Piperidone hydrochloride** is a key starting material in the synthesis of fentanyl and its analogs. The following is a detailed, three-step experimental protocol for the synthesis of fentanyl, a potent opioid analogsic.

Step 1: N-Alkylation of 4-Piperidone Monohydrate Hydrochloride

This step involves the alkylation of the piperidine nitrogen with 2-phenylethyl bromide.

- Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add cesium carbonate as a base.
- Addition of Alkylating Agent: Add 2-phenylethyl bromide to the reaction mixture.
- Reaction Conditions: Stir the mixture at room temperature for a specified period (e.g., 24 hours).
- Work-up and Purification: After the reaction is complete, filter the mixture and concentrate
 the filtrate under reduced pressure. The resulting residue can be purified by flash column
 chromatography to yield N-(2-phenylethyl)-4-piperidone.

Step 2: Reductive Amination

This step introduces the aniline moiety to the 4-position of the piperidone ring.

- Reaction Setup: Dissolve the N-(2-phenylethyl)-4-piperidone from Step 1 and aniline in a chlorinated solvent (e.g., dichloroethane).
- Addition of Reducing Agent: Add sodium triacetoxyborohydride to the mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).



 Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product, 4-anilino-N-phenethylpiperidine (ANPP), can be purified by column chromatography.

Step 3: Acylation

The final step involves the acylation of the secondary amine to yield fentanyl.

- Reaction Setup: Dissolve the purified ANPP from Step 2 in a suitable solvent such as dichloromethane.
- Addition of Acylating Agent: Add propionyl chloride to the solution.
- Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
- Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated to give the crude fentanyl product. Recrystallization from a suitable solvent system can be performed for further purification.

The following diagram illustrates the synthetic pathway for fentanyl starting from 4-piperidone monohydrate hydrochloride.



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Synthetic route to Fentanyl from 4-piperidone monohydrate hydrochloride.

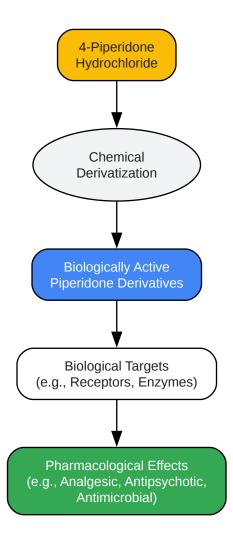
Role in Drug Development and Biological Activity of Derivatives



4-**Piperidone hydrochloride** is a crucial building block in the synthesis of a wide range of pharmaceuticals beyond fentanyl. It is a precursor to drugs such as risperidone (an antipsychotic) and olanzapine (an antipsychotic).[3] The piperidine scaffold is a common motif in many biologically active compounds.

While specific signaling pathways directly modulated by **piperidone hydrochloride** are not extensively documented, its derivatives have been shown to possess a variety of biological activities. For instance, 3,5-bis(ylidene)-4-piperidone derivatives have been investigated as curcumin mimics and exhibit antitumor, anti-inflammatory, and antimicrobial properties.[4] These activities suggest that the piperidone core can be functionalized to interact with various biological targets.

The general role of 4-**piperidone hydrochloride** as a precursor to biologically active compounds can be visualized as follows:





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Conceptual pathway from 4-piperidone hydrochloride to pharmacological effects.

In conclusion, **piperidone hydrochloride** is a fundamentally important molecule in synthetic organic chemistry and drug discovery. Its versatile reactivity allows for the construction of complex molecular architectures with a wide range of biological activities. This guide provides essential technical information for researchers and professionals working with this key chemical intermediate.

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